3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with azetidine in the presence of a base to form the intermediate 1-[(2,5-dimethylphenyl)methyl]azetidine. This intermediate is then reacted with 3-hydroxypyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully hydrogenated pyridine rings.
Scientific Research Applications
3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)benzene
- 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyrimidine
Uniqueness
3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine is unique due to the presence of both the azetidine and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-5-6-15(2)17(8-14)12-20-10-16(11-20)13-21-18-4-3-7-19-9-18/h3-9,16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMEQROVOWBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.